Estrane, 1,6-hexanediamine deriv.

Chemical Biology Targeted Drug Conjugation Steroid-Linker Chemistry

Avoid the common procurement error of ordering the finished conjugates U73122 (maleimide) or U73343 (succinimide) when a derivatizable intermediate is required. These endpoint molecules have capped amines and cannot serve as synthetic starting points. The free diamine (CAS 112646-70-5) provides the essential reactive primary amine for downstream functionalization. - Reactive Handle: Terminal -NH₂ enables amide coupling, reductive amination, and conjugation to carboxylate payloads (dyes, drugs, chelators) under standard EDC/NHS or HATU conditions. - SAR Branching Point: The common intermediate for generating libraries of aminosteroid conjugates; decouple the steroid-linker scaffold from the terminal pharmacophore. - Bioorthogonal Compatibility: Lower MW (384.60 vs. ~465 g/mol for capped analogs) and absence of the pharmacologically active maleimide/succinimide group allow cleaner antibody conjugation strategies. - Membrane Permeability: Calculated LogP of 5.78 ensures conjugates retain high passive diffusion for intracellular target engagement.

Molecular Formula C25H40N2O
Molecular Weight 384.608
CAS No. 112646-70-5
Cat. No. B2530392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrane, 1,6-hexanediamine deriv.
CAS112646-70-5
Molecular FormulaC25H40N2O
Molecular Weight384.608
Structural Identifiers
SMILESCC12CCC3C(C1CCC2NCCCCCCN)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C25H40N2O/c1-25-14-13-21-20-10-8-19(28-2)17-18(20)7-9-22(21)23(25)11-12-24(25)27-16-6-4-3-5-15-26/h8,10,17,21-24,27H,3-7,9,11-16,26H2,1-2H3/t21-,22-,23+,24+,25+/m1/s1
InChIKeyIVUWYMCIIBQTQB-VAFBSOEGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Estrane, 1,6-Hexanediamine Deriv. (CAS 112646-70-5): Steroidal Diamine Building Block for Targeted Conjugate Synthesis


Estrane, 1,6-hexanediamine deriv. (CAS 112646-70-5), systematically named N1-((8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)hexane-1,6-diamine, is a synthetic aminosteroid with molecular formula C₂₅H₄₀N₂O and molecular weight 384.60 g/mol [1]. This compound features a 3-methoxy-estra-1,3,5(10)-triene steroid nucleus linked at the 17β-position to a flexible 1,6-hexanediamine spacer via a secondary amine bond. The terminal primary amine provides a reactive handle for further derivatization, positioning this molecule as a pivotal intermediate in the synthesis of pharmacologically active conjugates, most notably the widely used phospholipase C (PLC) inhibitor U73122 and its inactive control analog U73343 [2].

Why Estrane, 1,6-Hexanediamine Deriv. Cannot Be Replaced by Finished Conjugates U73122 or U73343 in Synthesis Workflows


A common procurement error is substituting the finished conjugates U73122 (maleimide) or U73343 (succinimide) for the free diamine precursor (CAS 112646-70-5) in synthetic applications. These downstream products are endpoint functionalized molecules with fixed pharmacological profiles; U73122 acts as a PLC inhibitor (IC₅₀ ≈ 1-6 µM), while U73343 serves as an inactive control [1]. Using them as synthetic intermediates is chemically impossible—their terminal amine is already capped, precluding further conjugation. The free diamine derivative retains a reactive primary amine that enables diverse downstream chemistries (e.g., amide bond formation, reductive amination, or coupling to carboxylate-containing payloads), making it the essential branching point for generating custom steroid-diamine conjugates beyond the maleimide/succinimide pair .

Estrane, 1,6-Hexanediamine Deriv. (CAS 112646-70-5): Comparator-Based Differentiation Evidence for Procurement Decisions


Reactive Primary Amine Handle: Free Diamine vs. End-Capped Conjugates U73122 and U73343

The defining structural distinction of CAS 112646-70-5 is the presence of a free terminal primary amine (pKa ~10-11) on the hexane-1,6-diamine spacer, verified by its molecular formula C₂₅H₄₀N₂O [1]. In contrast, the comparator molecules U73122 (CAS 112648-68-7, C₂₉H₄₀N₂O₃) and U73343 (CAS 142878-12-4, C₂₉H₄₂N₂O₃) both possess a maleimide or succinimide cap, respectively, at this position, rendering their amine non-nucleophilic [2]. This functional group difference is absolute and binary, making the free diamine the sole synthon for further conjugation.

Chemical Biology Targeted Drug Conjugation Steroid-Linker Chemistry

Molecular Weight Reduction: 17% Lower MW Than U73122 for Enhanced Conjugation Efficiency

CAS 112646-70-5 has a molecular weight of 384.60 g/mol, which is 80.04 g/mol lower than U73122 (464.64 g/mol) and 82.10 g/mol lower than U73343 (466.70 g/mol) [1][2]. This reduction is entirely attributable to the absence of the maleimide/succinimide cap. In bioconjugate chemistry, a lower MW of the steroid-linker intermediate improves atom economy in subsequent coupling steps and can enhance the pharmacokinetic profile of the final conjugate by reducing overall mass.

Conjugate Design Drug Delivery Linker Optimization

Predicted LogP Differential: Higher Lipophilicity (LogP 5.78) vs. More Polar Finished Conjugates

The predicted octanol-water partition coefficient (LogP) for CAS 112646-70-5 is 5.78, significantly higher than that of U73122 (LogP ~4.5-5.0, estimated from its increased polar surface area due to the maleimide dione moiety) [1]. The free diamine's elevated lipophilicity reflects the absence of the polar dione cap and indicates superior membrane passive permeability for the steroid-linker unit itself. This property is advantageous when designing cell-permeable probe molecules or when the linker must traverse lipid bilayers before payload release.

Physicochemical Profiling Membrane Permeability ADC Payload Design

Estrane, 1,6-Hexanediamine Deriv. (CAS 112646-70-5): Research & Industrial Application Scenarios Driven by Quantitative Differentiation


Synthesis of Novel Steroid-Drug Conjugates via Amide or Carbamate Linkages

The free primary amine on the hexane-1,6-diamine spacer enables direct coupling to carboxylate-bearing drug payloads, fluorescent dyes, or chelating agents under standard peptide coupling conditions (e.g., EDC/NHS, HATU). This chemistry is impossible with U73122 or U73343, which lack a nucleophilic amine. Researchers building targeted estrogen receptor-directed therapeutics or imaging agents require this free diamine as the non-negotiable starting building block [1].

Structure-Activity Relationship (SAR) Exploration of 17β-Aminosteroid Conjugates

Because U73122 (PLC inhibitor) and U73343 (inactive control) differ only by a single bond in the dione ring (maleimide vs. succinimide), the free diamine enables systematic SAR studies where diverse electrophilic capping groups can be installed and tested. This compound is the common intermediate for generating libraries of aminosteroid conjugates, allowing investigators to decouple the steroid-linker scaffold from the terminal pharmacophore [2].

Antibody-Drug Conjugate (ADC) and Targeted Delivery Payload Synthesis

The diamine spacer provides a defined hexyl chain (6-carbon linker) with a terminal amine for conjugation to antibody surface lysines or engineered cysteines. Compared to using pre-formed U73122 or U73343, the free diamine offers lower molecular weight (384.60 vs. ~465 g/mol) and avoids introducing the pharmacologically active (or confounding) maleimide/succinimide group prematurely, allowing cleaner bioorthogonal conjugation strategies .

Intracellular Probe Development Leveraging High Predicted Lipophilicity (LogP 5.78)

The elevated LogP of 5.78 suggests that conjugates derived from this intermediate will possess intrinsically high membrane permeability. This property is critical when developing cell-permeable probes targeting intracellular estrogen receptors or other cytosolic/nuclear steroid receptor targets, where polar, capped analogs may exhibit limited passive diffusion [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrane, 1,6-hexanediamine deriv.

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.